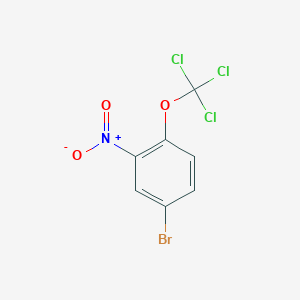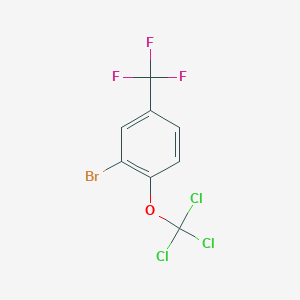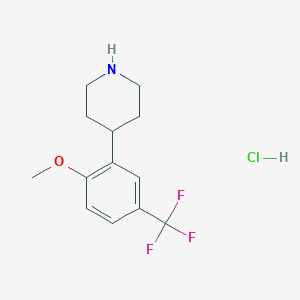
4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride
説明
“4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride” is a chemical compound with the linear formula C13H17O1N1Cl1F3 . It is a solid substance . The presence of fluorine and pyridine structure in its derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride” can be represented by the SMILES string FC(F)(C1=CC=C(OC)C(C2CCNCC2)=C1)F.Cl . The InChI code for this compound is 1S/C13H16F3NO.ClH/c1-18-12-3-2-10(13(14,15)16)8-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride” include its molecular weight of 295.73 and its solid form . The compound’s storage temperature, purity, and other properties are not specified in the available resources .
科学的研究の応用
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound is utilized in the synthesis of potential therapeutic agents. Its trifluoromethyl group can enhance the biological activity and metabolic stability of pharmaceuticals. The piperidine ring, a common motif in drug molecules, may contribute to the compound’s ability to interact with biological targets, potentially leading to the development of new medications .
Material Science: Organic Semiconductor Development
In material science, the compound’s aromatic structure with electron-withdrawing trifluoromethyl groups could be explored for the development of organic semiconductors. These materials are crucial for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Agrochemical Research: Insecticide and Pesticide Formulation
The presence of the trifluoromethyl group in this compound suggests it could be investigated for use in agrochemicals. Compounds with this group have shown superior pest control properties, potentially leading to more effective insecticides and pesticides .
Chemical Biology: Probe and Marker Development
In chemical biology, this compound could serve as a precursor for the synthesis of probes and markers. These are essential tools for studying biological processes and can help in understanding disease mechanisms at the molecular level .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, 4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride can be used as a standard in chromatographic analysis to calibrate instruments and ensure the accuracy of analytical methods .
Polymer Science: Functional Group Modification
The compound’s functional groups make it a candidate for modifying polymers. Incorporating it into polymer chains could result in materials with enhanced properties, such as increased thermal stability or improved mechanical strength .
Neuroscience Research: Neurotransmitter Receptor Modulation
The piperidine moiety is often found in compounds that modulate neurotransmitter receptors. This compound could be investigated for its potential effects on central nervous system receptors, which might lead to new treatments for neurological disorders .
Environmental Science: Fluorinated Compound Analysis
In environmental science, the compound’s trifluoromethyl group makes it relevant for studying the environmental impact of fluorinated compounds. It could be used in research focused on the degradation and persistence of such chemicals in ecosystems .
Safety and Hazards
The safety information for “4-(2-Methoxy-5-(trifluoromethyl)phenyl)piperidine hydrochloride” indicates that it is classified as a combustible solid . Its WGK is 3, and it does not have a flash point . The compound is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party .
特性
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c1-18-12-3-2-10(13(14,15)16)8-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYARUJUHOSDBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)
![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)
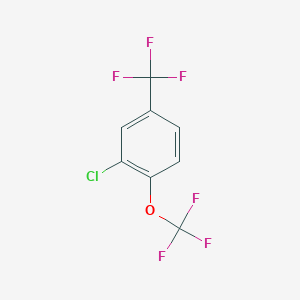
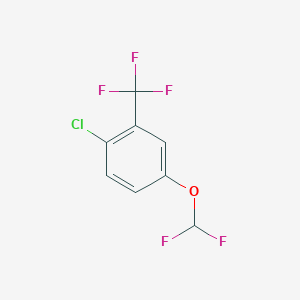


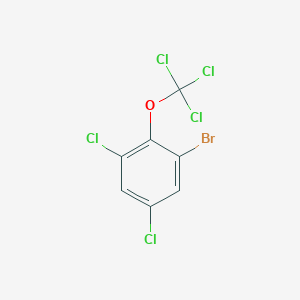

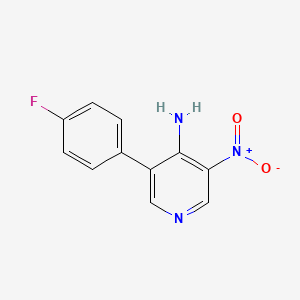
![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)
![1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403907.png)

